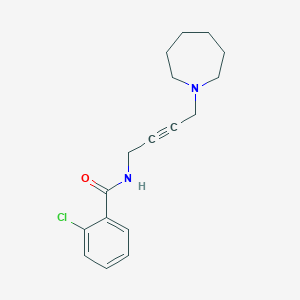

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide, commonly known as ABCC9 activator, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied for its ability to activate ATP-sensitive potassium (KATP) channels, which are involved in regulating various physiological processes.

Applications De Recherche Scientifique

Serotonin-3 Receptor Antagonism

A study focused on the development of potent serotonin-3 (5-HT3) receptor antagonists, where derivatives of 2-alkoxy-4-amino-5-chlorobenzamide were synthesized, including compounds with heteroalicyclic rings like azepane. These compounds were evaluated for their 5-HT3 receptor antagonistic activity, showing potent activity without significant 5-HT4 receptor binding affinity, highlighting their potential application in treating conditions associated with the serotonin system (Harada et al., 1995).

Synthesis of 2-Substituted 2H-Azepines

Another research explored the reaction of 2-methoxy-3H-azepine with N-bromosuccinimide (NBS), leading to efficient synthesis of 2-substituted 2H-azepines. This reaction, under specific conditions, yielded derivatives through a regioselective adduct formation, demonstrating the chemical versatility of azepane-containing compounds in synthetic chemistry (Cordonier et al., 2005).

PKB Inhibitors

Research into novel azepane derivatives for inhibiting protein kinase B (PKB-alpha) and protein kinase A (PKA) was conducted. Modifications of the azepane structure resulted in compounds with significant in vitro inhibitory activity against PKA and PKB-alpha, showing potential for therapeutic applications in diseases associated with these enzymes (Breitenlechner et al., 2004).

Herbicidal Activity

A group of benzamides, including N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrated herbicidal activity on annual and perennial grasses, indicating potential agricultural applications for benzamide derivatives in managing unwanted vegetation (Viste et al., 1970).

Photoinduced Biological Control

Investigations into azobenzene derivatives for controlling biological targets in vivo through photoisomerization highlight the potential of azepane and benzamide structures in developing optically controlled drugs, offering precise temporal and spatial control over drug activity (Dong et al., 2015).

Propriétés

IUPAC Name |

N-[4-(azepan-1-yl)but-2-ynyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O/c18-16-10-4-3-9-15(16)17(21)19-11-5-8-14-20-12-6-1-2-7-13-20/h3-4,9-10H,1-2,6-7,11-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYFTISKOYBGAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC#CCNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(azepan-1-yl)but-2-yn-1-yl)-2-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2995772.png)

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2995774.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2995776.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2995778.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2995780.png)

![N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B2995781.png)

![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B2995783.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-methyl-3-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2995786.png)

![(2S,3S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B2995787.png)

![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)